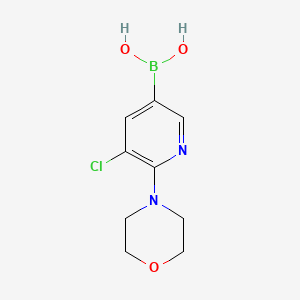
5-Chloro-6-morpholinopyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-morpholinopyridine-3-boronic acid is a boronic acid derivative. It has the molecular formula C9H12BClN2O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClN2O3/c11-8-5-7 (10 (14)15)6-12-9 (8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 242.47. It is a solid and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
OLEDs and Iridium Complexes
5-Chloro-6-morpholinopyridine-3-boronic acid has been implicated in the study of organic light-emitting diodes (OLEDs). Researchers have explored its role in the degradation of phosphorescent dopants for OLEDs, specifically investigating the cleavage of ancillary ligands in iridium complexes. This work has contributed to the synthesis of tris-heteroleptic iridium(III) complexes, which are challenging to prepare otherwise. Such complexes are significant for understanding the stability and efficiency of OLED devices (Baranoff et al., 2012).
Synthesis of Triazine Derivatives
The compound has been utilized in the PEPPSI-SONO-SP2 catalytic system for efficient Suzuki–Miyaura and Sonogashira cross-coupling reactions. This system demonstrates excellent performance in synthesizing tri-substituted triazine derivatives under mild and environmentally friendly conditions. The compounds synthesized are noted to be novel, indicating the compound's utility in exploring new chemical structures (M. Reddy, P. V. G. Reddy & C. S. Reddy, 2016).
Macrocycles and Coordination Polymers
In the field of supramolecular chemistry, this compound has been involved in preparing N-containing boronic esters. These esters have further assembled into various macrocyclic and polymeric boron complexes. This research area is significant for understanding and developing new materials with unique properties (Salazar-Mendoza et al., 2013).
Chemical Sensing
The compound has shown potential in the field of chemical sensing. A study describes the synthesis of a novel water-soluble styrylquinolinium boronic acid derivative from this compound, used as a ratiometric reagent for rapid detection of hypochlorite ions. This application is crucial for developing sensitive and selective sensors for environmental monitoring and diagnostics (Wang et al., 2013).
Fluorescence Studies
In the context of fluorescence studies, derivatives of this compound have been investigated for their fluorescence quenching behaviors. Understanding these behaviors is essential for the design of fluorescence-based sensors and studying the interaction mechanisms of various molecules (Geethanjali et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(5-chloro-6-morpholin-4-ylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNZQPQVKHVBEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)

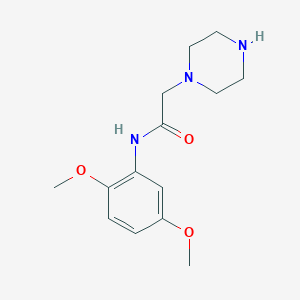
![Benzenesulfonamide,3-[(6,7-dimethoxy-4-quinazolinyl)amino]-4-(dimethylamino)-N-methyl-, hydrochloride (1:2)](/img/structure/B2371848.png)
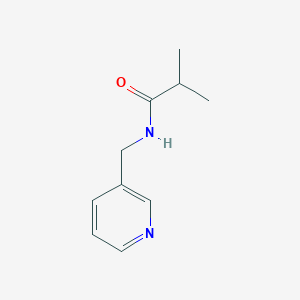
![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
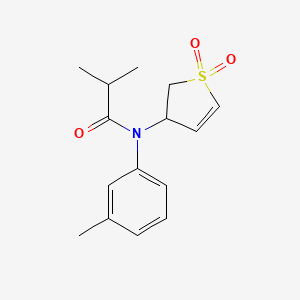
![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
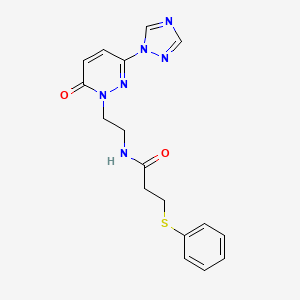
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
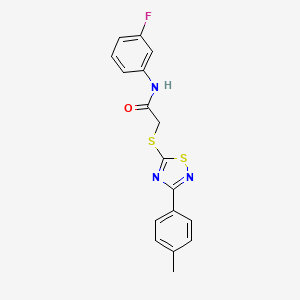
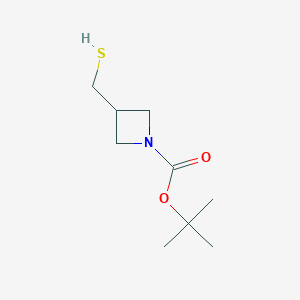
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)

